3-(2-Methylpropyl)-5-phenyl-2(1H)-pyrazinone
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Description
“3-(2-Methylpropyl)-5-phenyl-2(1H)-pyrazinone” is a pyrazinone derivative. Pyrazinones are a class of organic compounds containing a pyrazinone moiety, which consists of a pyrazine ring bearing a ketone group . The phenyl group attached to the pyrazinone ring suggests that this compound may have aromatic properties. The 2-methylpropyl group, also known as isobutyl group, is an alkyl chain that could affect the compound’s solubility and reactivity.
Molecular Structure Analysis
The molecular structure analysis would involve techniques like NMR spectroscopy . The different types of protons and carbons in the molecule would give rise to different peaks in the NMR spectrum. The exact positions, intensities, and splitting patterns of these peaks would provide valuable information about the structure of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The carbonyl group in the pyrazinone ring is likely to be reactive, potentially undergoing reactions such as nucleophilic addition or condensation . The phenyl and 2-methylpropyl groups may also influence the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure . Factors such as the presence of the aromatic ring, the carbonyl group, and the alkyl chain could influence properties like solubility, melting point, boiling point, and reactivity.Safety And Hazards
Future Directions
The future research directions would depend on the properties and potential applications of this compound . It could be studied for its potential uses in various fields such as medicinal chemistry, materials science, or synthetic chemistry, depending on its physical, chemical, and biological properties.
properties
IUPAC Name |
3-(2-methylpropyl)-5-phenyl-1H-pyrazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10(2)8-12-14(17)15-9-13(16-12)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVOHCKCVYNCHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=CNC1=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363718 |
Source
|
Record name | 3-(2-Methylpropyl)-5-phenylpyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpropyl)-5-phenyl-2(1H)-pyrazinone | |
CAS RN |
128972-00-9 |
Source
|
Record name | 3-(2-Methylpropyl)-5-phenylpyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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